molecular formula C20H23BrN2O2S B2915868 (2-bromo-5-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone CAS No. 2034361-58-3

(2-bromo-5-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone

Cat. No. B2915868
CAS RN: 2034361-58-3
M. Wt: 435.38
InChI Key: HLSDDAPRPTWMQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized through a multicomponent condensation reaction. Specifically, the condensation of 3-amino-1,2,4-triazole, acetone, and 5-bromo-2-hydroxy-3-methoxybenzaldehyde leads to its formation . Further details on the synthetic route, reaction conditions, and yields would require a thorough literature review.


Molecular Structure Analysis

Experimental techniques such as 1H-NMR , 13C-NMR , and IR spectroscopy confirm the structure. The compound predominantly exists in a chair conformation, with the axial aromatic substituent . X-ray analysis provides insights into its crystal structure.


Chemical Reactions Analysis

The compound’s reactivity centers around the bromine atoms, which are susceptible to nucleophilic substitution reactions . Investigating its behavior in various reaction conditions and exploring its potential as a reagent in organic synthesis would be valuable.

Scientific Research Applications

Antioxidant Properties

Research on derivatives of complex methanones, such as bromophenols, has shown significant antioxidant power. These compounds are synthesized through various reactions, including bromination and demethylation, and their antioxidant activities are determined by analyzing their radical scavenging activities. Such studies suggest the potential of these compounds, including derivatives similar to the specified compound, in developing antioxidant agents (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antimicrobial and Enzyme Inhibition

Novel pyridine derivatives, including those with piperidin-1-yl groups, have been synthesized and characterized for their antimicrobial activity. These compounds, through their complex structures, have shown variable and modest activity against a range of bacterial and fungal strains. Such findings indicate the potential of the specified compound in similar applications, given its structural complexity and the presence of functional groups known to contribute to antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Structural and Molecular Analysis

The synthesis and structural analysis of complex methanones, including those with bromophenyl and piperidin-1-yl components, provide insights into their crystal structures and molecular interactions. Such studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in material science, pharmaceuticals, and chemical synthesis (Lakshminarayana et al., 2018).

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2S/c1-25-16-2-3-18(21)17(12-16)20(24)22-8-4-15(5-9-22)23-10-6-19-14(13-23)7-11-26-19/h2-3,7,11-12,15H,4-6,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSDDAPRPTWMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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